molecular formula C25H20ClN3O4 B10951405 1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid

1-{4-[({3-[(2-chloro-5-methylphenoxy)methyl]phenyl}carbonyl)amino]phenyl}-1H-pyrazole-3-carboxylic acid

Cat. No.: B10951405
M. Wt: 461.9 g/mol
InChI Key: NQERVFYGRFUPNY-UHFFFAOYSA-N
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Description

1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, and a chlorinated phenoxy moiety.

Preparation Methods

The synthesis of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloro-5-methylphenol with benzoyl chloride to form an intermediate, which is then reacted with 3-aminophenylpyrazole in the presence of a coupling agent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:

    2-Chloro-5-methylphenoxyacetic acid: A simpler compound with similar phenoxy and chlorinated groups.

    3-Aminophenylpyrazole: Shares the pyrazole ring and amino group.

    Benzoyl chloride derivatives: Compounds with similar benzoyl groups.

The uniqueness of 1-[4-({3-[(2-CHLORO-5-METHYLPHENOXY)METHYL]BENZOYL}AMINO)PHENYL]-1H-PYRAZOLE-3-CARBOXYLIC ACID lies in its combination of these functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H20ClN3O4

Molecular Weight

461.9 g/mol

IUPAC Name

1-[4-[[3-[(2-chloro-5-methylphenoxy)methyl]benzoyl]amino]phenyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C25H20ClN3O4/c1-16-5-10-21(26)23(13-16)33-15-17-3-2-4-18(14-17)24(30)27-19-6-8-20(9-7-19)29-12-11-22(28-29)25(31)32/h2-14H,15H2,1H3,(H,27,30)(H,31,32)

InChI Key

NQERVFYGRFUPNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2=CC(=CC=C2)C(=O)NC3=CC=C(C=C3)N4C=CC(=N4)C(=O)O

Origin of Product

United States

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